Technical Whitepaper: 2-Methyloct-3-yn-2-ol in Advanced Organic Synthesis and Materials Science
Technical Whitepaper: 2-Methyloct-3-yn-2-ol in Advanced Organic Synthesis and Materials Science
Executive Summary
As organic electronics and complex molecule synthesis evolve, the demand for highly functionalized, sterically tunable building blocks has surged. 2-Methyloct-3-yn-2-ol (CAS: 20599-16-0)[1] has emerged as a critical intermediate across multiple high-tech domains. Featuring a sterically hindered tertiary alcohol adjacent to an alkyne moiety, this compound offers unique electronic and spatial properties. In our experience as application scientists, this specific structural motif is invaluable for directing transition-metal-catalyzed cascade reactions[2] and engineering thermo-labile side chains for next-generation conjugated polymers[3]. This whitepaper dissects the physicochemical profile, mechanistic reactivity, and validated experimental workflows associated with 2-methyloct-3-yn-2-ol.
Physicochemical Profiling
Understanding the baseline thermodynamic and kinetic behavior of 2-methyloct-3-yn-2-ol is essential for optimizing reaction conditions, particularly in air-sensitive or high-temperature catalytic cycles. Table 1 delineates its fundamental parameters.
Table 1: Physicochemical Properties of 2-Methyloct-3-yn-2-ol
| Property | Value | Scientific Implication |
| CAS Registry Number | 20599-16-0[1] | Standard identifier for procurement and safety data. |
| Molecular Formula | C9H16O[4] | Indicates a high degree of unsaturation suitable for functionalization. |
| Molecular Weight | 140.22 g/mol [4] | Facilitates precise stoichiometric calculations in micro-scale catalysis. |
| Density | ~0.888 g/cm³[5] | Critical for volumetric dosing in continuous flow or scale-up synthesis. |
| Vapor Pressure | 0.788 mmHg at 25 °C[6] | Low volatility; safe for handling under standard laboratory conditions. |
| XLogP3 | 2.3[4] | Moderate lipophilicity; ensures high solubility in standard organic solvents (e.g., THF, Toluene). |
| SMILES | CCCCC#CC(C)(C)O[4] | Useful for computational modeling and density functional theory (DFT) studies. |
Mechanistic Chemistry & Reactivity
Rhodium/Copper-Catalyzed C-C/C-N Bond Cleavage
One of the most remarkable applications of 2-methyloct-3-yn-2-ol is its role as a γ-substituted propargyl alcohol equivalent in the synthesis of pyrido[2,1-a]indoles. When reacted with 1-(pyridin-2-yl)-1H-indoles under [Cp*RhCl2]2 and Cu(OAc)2 catalysis, it undergoes an unprecedented C(alkyl)–C(alkynyl) single bond cleavage[2].
Mechanistic Causality: The transformation is initiated by the directed C–H activation at the C2 position of the indole by the Rh(III) species. Subsequent regioselective insertion of the sterically demanding alkyne moiety generates a rhodacycle intermediate. The unique steric bulk of the tertiary alcohol drives a thermodynamically challenging bond cleavage, made possible by the synergistic oxidative capacity of the Cu(OAc)2 co-catalyst, yielding the product in approximately 41% yield[2][7].
Rh/Cu-catalyzed cascade involving multiple C-H, C-C, and C-N bond cleavages.
Palladium-Catalyzed Cyclocarbonylation
2-Methyloct-3-yn-2-ol is also utilized in the mild and efficient synthesis of (Z)-α-chloroalkylidene-β-lactones via PdCl2-catalyzed cyclocarbonylation[8][9]. The tertiary alcohol acts as an internal nucleophile, trapping the acylpalladium intermediate formed after carbon monoxide insertion, closing the four-membered lactone ring with high stereocontrol (50% yield)[8].
Thermo-Labile Side Chains in Conjugated Polymers
In organic photovoltaics (OPVs) and field-effect transistors (OFETs), device longevity is often compromised by the morphological instability of the active layer. By appending 2-methyloct-3-yn-2-ol-derived tertiary carbonates as side chains to polythiophene backbones, we engineer a thermo-labile breaking point[3][10].
Mechanistic Causality: These polymers exhibit excellent solubility in halogenated solvents, permitting uniform spin-coating. Upon thermal annealing at 140–200 °C, the carbonate undergoes a quantitative decarboxylative elimination, expelling CO2 and 2-methyl-2-hexene. This self-validating thermal cleavage yields an intractable, highly crystalline conjugated network with superior charge carrier mobility and solvent resistance[3][11].
Thermo-labile polymer workflow utilizing 2-methyloct-3-yn-2-ol for robust active layers.
Experimental Workflows & Protocols
Protocol 1: Synthesis of 2-Methyloct-3-yn-2-ol via Alkyne Lithiation
This protocol details the generation of the alkynol precursor, ensuring high purity for downstream polymerization[3].
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Step 1: Cryogenic Setup. Dissolve 1-hexyne (50.0 mmol, 1.00 eq.) in anhydrous tetrahydrofuran (THF, 50 mL) under an inert nitrogen atmosphere. Cool the solution to –78 °C.
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Causality: Cryogenic conditions prevent the degradation of THF by the strong base and strictly control the exothermicity of the acid-base reaction.
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Step 2: Lithiation. Dropwise add 1.6 M n-butyllithium in hexane (55.0 mmol, 1.10 eq.). Stir for 1 hour at –78 °C, then allow to warm to room temperature.
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Causality: The 10% molar excess of n-BuLi ensures complete metalation of the terminal alkyne. Warming to room temperature guarantees kinetic completion of the lithium acetylide formation before electrophile introduction.
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Step 3: Electrophilic Addition. Cool back to –78 °C and introduce anhydrous acetone (excess). Quench with saturated aqueous NH4Cl after 2 hours.
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Validation: Reaction completion can be validated via TLC (absence of the non-polar 1-hexyne spot) and GC-MS confirming the m/z of 140.22.
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Protocol 2: Rh/Cu-Catalyzed Cascade Cleavage
This protocol outlines the synthesis of pyrido[2,1-a]indoles via C-C/C-N bond cleavage[2].
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Step 1: Reagent Mixing. In a sealed reaction tube, combine 1-(pyridin-2-yl)-1H-indole (0.2 mmol) and 2-methyloct-3-yn-2-ol (0.8 mmol) in toluene (PhMe, 2 mL).
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Causality: A 4-fold excess of the alkynol is utilized to drive the equilibrium of the multi-step cascade forward and compensate for any competitive oxidative dimerization of the alkyne.
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Step 2: Catalyst Introduction. Add [RhCl(COD)]2 (1.5 mol%) and Cu(OAc)2·H2O (2.2 equiv.).
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Causality: The Rh(I) precatalyst is oxidized in situ to the active Rh(III) species. Cu(OAc)2 acts as the terminal oxidant, essential for both regenerating the Rh catalyst and facilitating the final C-C bond cleavage.
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Step 3: Thermal Activation. Stir the mixture at 125 °C under an air atmosphere for 6 hours.
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Validation: Monitor the consumption of the indole via LC-MS. The formation of the highly conjugated pyrido[2,1-a]indole will be accompanied by a distinct colorimetric shift in the reaction matrix.
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References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 10606826, 2-Methyloct-3-yn-2-ol". PubChem. URL:[Link]
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Li, T., et al. "Rh/Cu-catalyzed multiple C–H, C–C, and C–N bond cleavage: facile synthesis of pyrido[2,1-a]indoles from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols". Chemical Communications, 2015, 51, 6777-6780. URL:[Link]
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Hamburger, M., et al. "Tertiary Carbonate Side Chains: Easily Tuneable Thermo-Labile Breaking Points for Controlling the Solubility of Conjugated Polymers". Chemistry of Materials, 2015, 27 (7), 2678. URL:[Link]
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Jiang, H., et al. "Mild and Efficient Synthesis of (Z)-α-Chloroalkylidene-β-lactones via the PdCl2-Catalyzed Cyclocarbonylation of 2-Alkynols". Organic Letters, 2003. URL:[Link]
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